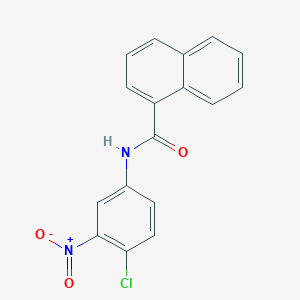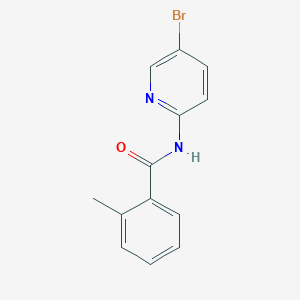
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as DMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in a variety of fields. In
科学的研究の応用
DMPU has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels, as a potential treatment for neurological disorders, and as a potential anti-cancer agent. DMPU has been shown to modulate the function of several ion channels, including the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold. DMPU has also been shown to have neuroprotective effects, potentially making it a useful tool for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of DMPU is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of certain enzymes. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.
Biochemical and Physiological Effects:
DMPU has a wide range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of PARP-1, and the induction of apoptosis in cancer cells. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of PARP-1, which is involved in DNA repair. Additionally, DMPU has been shown to induce apoptosis in cancer cells, potentially making it a useful tool for the development of new cancer therapies.
実験室実験の利点と制限
One advantage of DMPU is its wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. However, one limitation of DMPU is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for DMPU research, including the development of new cancer therapies, the study of its potential neuroprotective effects, and the exploration of its potential as a tool for studying ion channels. Additionally, further research is needed to fully understand the mechanism of action of DMPU and its potential side effects. Overall, DMPU is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
DMPU can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The resulting product is then treated with urea to yield DMPU. Other methods include the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxylic acid followed by the addition of a carbodiimide and urea, or the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-11-6-7-12(20-2)13(9-11)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUGPITOALGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

